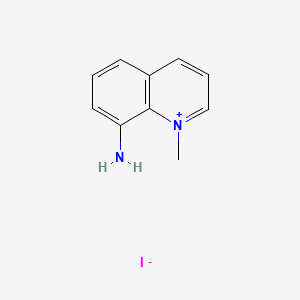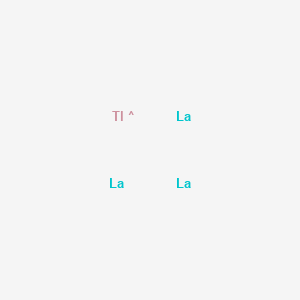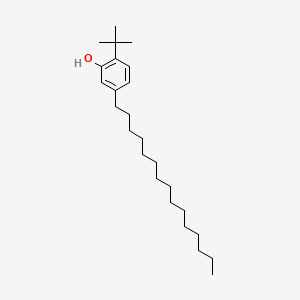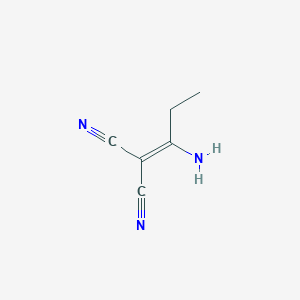
2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide typically involves the reaction of 2-chloropropanamide with a suitable isoxazole derivative. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dimethylformamide or dichloromethane, at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole compounds.
科学的研究の応用
2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving isoxazole derivatives.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide: This compound shares a similar structural framework but differs in the substitution pattern on the furan ring.
2-Chloro-N-(3-(2-furanyl)but-3-en-2-ylideneamino)benzamide: Another structurally related compound with different functional groups attached to the core structure.
Uniqueness
2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide is unique due to its specific combination of a furan ring and an isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
37853-38-6 |
|---|---|
分子式 |
C10H9ClN2O3 |
分子量 |
240.64 g/mol |
IUPAC名 |
2-chloro-N-[3-(furan-2-yl)-1,2-oxazol-5-yl]propanamide |
InChI |
InChI=1S/C10H9ClN2O3/c1-6(11)10(14)12-9-5-7(13-16-9)8-3-2-4-15-8/h2-6H,1H3,(H,12,14) |
InChIキー |
NMVHEDPJAONNPH-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=CC(=NO1)C2=CC=CO2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



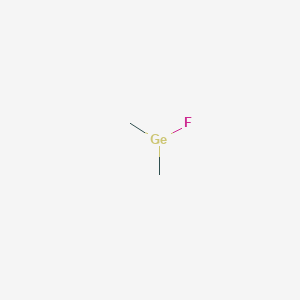
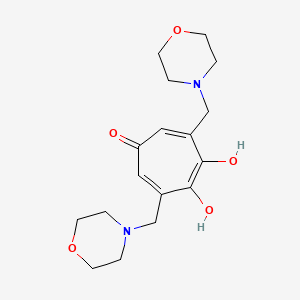
![1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro-](/img/structure/B14683099.png)

![2-(3'-Trifluoromethyl) phenoxy nicotinate de dimethylaminoethanol [French]](/img/structure/B14683103.png)

